molecular formula C19H20ClNO4 B5982584 3-(4-chlorophenyl)-3-{[(2,5-dimethylphenoxy)acetyl]amino}propanoic acid

3-(4-chlorophenyl)-3-{[(2,5-dimethylphenoxy)acetyl]amino}propanoic acid

Cat. No.: B5982584
M. Wt: 361.8 g/mol
InChI Key: YJVDOQKVTYQYOD-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-3-{[(2,5-dimethylphenoxy)acetyl]amino}propanoic acid is an organic compound that features a chlorophenyl group, a dimethylphenoxy group, and an amino propanoic acid moiety

Properties

IUPAC Name

3-(4-chlorophenyl)-3-[[2-(2,5-dimethylphenoxy)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-12-3-4-13(2)17(9-12)25-11-18(22)21-16(10-19(23)24)14-5-7-15(20)8-6-14/h3-9,16H,10-11H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVDOQKVTYQYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-3-{[(2,5-dimethylphenoxy)acetyl]amino}propanoic acid typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzene, undergoes a Friedel-Crafts acylation to introduce the acetyl group.

    Introduction of the Dimethylphenoxy Group: The intermediate is then reacted with 2,5-dimethylphenol in the presence of a base to form the dimethylphenoxy derivative.

    Amination and Propanoic Acid Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-3-{[(2,5-dimethylphenoxy)acetyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-3-{[(2,5-dimethylphenoxy)acetyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-3-{[(2,4-dimethylphenoxy)acetyl]amino}propanoic acid
  • 3-(4-chlorophenyl)-3-{[(2,6-dimethylphenoxy)acetyl]amino}propanoic acid
  • 3-(4-chlorophenyl)-3-{[(2,5-dichlorophenoxy)acetyl]amino}propanoic acid

Uniqueness

3-(4-chlorophenyl)-3-{[(2,5-dimethylphenoxy)acetyl]amino}propanoic acid is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.

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